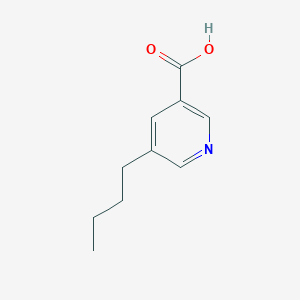

5-Butylnicotinic acid

Description

Contextualization of Alkylnicotinic Acids in Pyridine (B92270) Carboxylic Acid Research

Alkylnicotinic acids, and specifically 5-alkylnicotinic acids, represent a significant subgroup within pyridine carboxylic acid research. The introduction of an alkyl group at the 5-position of the nicotinic acid ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, steric profile, and electronic distribution. These modifications, in turn, can alter the compound's reactivity and its interactions with biological targets.

The synthesis of 5-alkylnicotinic acids can be achieved through various synthetic methodologies, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool. youtube.comnih.gov For instance, a common approach involves the coupling of a 5-halonicotinic acid ester with an appropriate organometallic reagent, such as an alkyl Grignard reagent or an alkylboronic acid (in a Suzuki-Miyaura coupling). This is typically followed by hydrolysis of the ester to yield the desired 5-alkylnicotinic acid. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. youtube.com

Overview of Scientific Interest in Nicotinic Acid Analogues

The scientific interest in nicotinic acid analogues is broad and multifaceted. In the realm of medicinal chemistry, these compounds are explored for their potential as therapeutic agents for a variety of conditions. frontiersin.orgnih.gov For example, nicotinic acid itself is a well-known lipid-lowering agent. acs.org Researchers are actively investigating how modifications to the nicotinic acid structure can lead to new drugs with improved efficacy and side-effect profiles. nih.gov

Nicotinic acid derivatives are also of interest as potential enzyme inhibitors. By designing molecules that can fit into the active site of a specific enzyme, researchers can modulate its activity, which is a key strategy in drug discovery. The substituent at the 5-position of the nicotinic acid ring can play a critical role in determining the compound's binding affinity and selectivity for a particular enzyme.

Furthermore, the study of nicotinic acid analogues contributes to a more fundamental understanding of structure-activity relationships (SAR). acs.org By systematically varying the substituents on the pyridine ring and observing the effects on the compound's properties and biological activity, chemists can build models that predict the behavior of new, unsynthesized molecules. This rational approach to drug design is a cornerstone of modern pharmaceutical research.

Physicochemical Properties of 5-Butylnicotinic Acid

While specific experimental data for 5-butylnicotinic acid is not widely available in public literature, its physicochemical properties can be predicted based on the known properties of nicotinic acid and the expected influence of the butyl group.

| Property | Value (Estimated) |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 5-butylpyridine-3-carboxylic acid |

| pKa | ~4-5 |

| LogP | ~2-3 |

| Solubility | Low in water, soluble in organic solvents |

The introduction of the butyl group at the 5-position is expected to increase the lipophilicity of the molecule compared to nicotinic acid, as reflected in the higher estimated LogP value. This would likely result in lower solubility in water and higher solubility in nonpolar organic solvents. The pKa is not expected to deviate significantly from that of other alkyl-substituted nicotinic acids.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H13NO2 |

|---|---|

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

5-butylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-3-4-8-5-9(10(12)13)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,13) |

Clé InChI |

AEPNHIIWWNMKBQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC(=CN=C1)C(=O)O |

Origine du produit |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For 5-Butylnicotinic acid, the UV-Vis spectrum is primarily dictated by the electronic structure of the pyridine (B92270) ring and the carboxyl group. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. The principal electronic transitions observed in aromatic and heteroaromatic compounds like 5-Butylnicotinic acid are π → π* and n → π* transitions.

The pyridine nucleus of 5-Butylnicotinic acid gives rise to characteristic absorption bands. The π → π* transitions, which are typically of high intensity, result from the excitation of electrons from the bonding π orbitals of the aromatic system to the antibonding π* orbitals. The non-bonding (n) electrons on the nitrogen atom of the pyridine ring can also be excited to the antibonding π* orbitals, resulting in n → π* transitions, which are generally of lower intensity compared to π → π* transitions.

The carboxyl group (-COOH) is also a chromophore, but its absorption bands are often obscured by the more intense absorption of the pyridine ring. The electronic transitions within the carboxyl group are typically n → π* transitions, which are weak and may appear as a shoulder on the main absorption bands of the pyridine ring.

The solvent environment can influence the position and intensity of the absorption bands. In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may experience a bathochromic (red) shift. The pH of the solution is also a critical factor, as it affects the ionization state of the carboxyl group and the nitrogen atom of the pyridine ring, thereby altering the electronic distribution and the resulting UV-Vis spectrum.

Based on the data for nicotinic acid, the expected UV-Vis absorption data for 5-Butylnicotinic acid in an acidic medium is summarized in the table below. It is important to note that these are approximate values and experimental verification is necessary for precise characterization.

| Transition Type | Approximate λmax (nm) | Description |

|---|---|---|

| π → π | ~213 | Primary absorption band of the pyridine ring. |

| π → π | ~261 | Secondary absorption band of the pyridine ring. |

Detailed Research Findings

Research on related alkyl-substituted pyridines confirms that the electronic transitions are primarily associated with the pyridine ring. The position and intensity of these transitions can be subtly influenced by the nature and position of the alkyl substituent. While comprehensive studies specifically detailing the electronic transitions of 5-Butylnicotinic acid are limited, the foundational knowledge of pyridine and nicotinic acid spectroscopy provides a solid framework for its analysis. The study of nicotinic acid as a reference material for spectrophotometer qualification underscores the well-defined nature of its UV absorption profile, which is expected to be largely retained in its 5-butyl derivative. starna.com

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure and properties of molecules like 5-butylnicotinic acid.

Optimization of Molecular Geometries and Conformational Analysis

The first step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For 5-butylnicotinic acid, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Conformational analysis is also crucial, especially for the flexible butyl chain, to identify different low-energy conformers and their relative stabilities. researchgate.net Semi-empirical methods like PM3 can be used for initial conformational searches, which can then be refined using more accurate DFT methods. researchgate.net The resulting optimized geometry provides a foundation for all subsequent property calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic parameters.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. For molecules similar to 5-butylnicotinic acid, such as nicotinic acid and its derivatives, DFT methods have shown good correlation between calculated and experimental vibrational frequencies. researchgate.net These calculations can help identify characteristic vibrational modes, including the stretching and bending of the carboxylic acid group, as well as the vibrations of the pyridine (B92270) ring and the butyl chain. biointerfaceresearch.comresearchgate.net

Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts for related organic molecules. researchgate.netrsc.org By calculating the magnetic shielding tensors, one can estimate the chemical shifts, which are sensitive to the electronic environment of each nucleus. pdx.edurug.nlucl.ac.uk

Below is a hypothetical table illustrating the kind of data that can be generated from such calculations for 5-butylnicotinic acid.

| Parameter | Atom(s) | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (carboxyl) | ~1.51 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | C-C-C (butyl) | ~112° |

| Vibrational Frequency | C=O stretch | ~1720 cm⁻¹ |

| Vibrational Frequency | O-H stretch | ~3500 cm⁻¹ |

| ¹³C Chemical Shift | Carboxyl C | ~170 ppm |

| ¹³C Chemical Shift | Pyridine C-5 | ~130 ppm |

| ¹H Chemical Shift | Carboxylic H | ~12 ppm |

| ¹H Chemical Shift | Pyridine H-2 | ~9 ppm |

Note: The values in this table are illustrative and would need to be calculated specifically for 5-butylnicotinic acid using appropriate DFT methods and basis sets.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netaimspress.com For aromatic carboxylic acids, the HOMO is often localized on the aromatic ring, while the LUMO can be distributed over the carboxylic acid group. researchgate.net The presence of substituents, like the butyl group, can influence the energies and distributions of these orbitals. nih.gov

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values and would need to be calculated for 5-butylnicotinic acid.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netyoutube.comyoutube.com It helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions. wuxiapptec.com In 5-butylnicotinic acid, the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. mdpi.com Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atoms on the pyridine ring are likely to be regions of positive potential, indicating sites for nucleophilic attack. mdpi.com MEP maps are valuable for understanding intermolecular interactions, including hydrogen bonding. mdpi.com

Non-Linear Optical (NLO) Property Predictions

Computational methods can also be used to predict the non-linear optical (NLO) properties of molecules. nih.govnih.gov These properties are related to how a material responds to an intense electromagnetic field, such as that from a laser. Molecules with large dipole moments, extended π-conjugation, and significant charge transfer character often exhibit enhanced NLO properties. DFT calculations can provide estimates of the first- and second-order hyperpolarizabilities, which are measures of the NLO response. The presence of the electron-donating butyl group and the electron-withdrawing carboxylic acid group on the pyridine ring could potentially lead to interesting NLO properties in 5-butylnicotinic acid. biointerfaceresearch.com

| NLO Property | Calculated Value |

| Dipole Moment (μ) | ~3.5 D |

| First Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

Note: These are hypothetical values and require specific calculations for 5-butylnicotinic acid.

Biological Activity and Mechanistic Investigations of 5 Butylnicotinic Acid Analogues

Modulation of Intracellular Calcium Signaling Pathways by NAADP Analogs

Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is recognized as the most potent endogenous calcium-mobilizing messenger. nih.gov It triggers Ca2+ release from acidic intracellular stores, such as lysosomes, through a distinct pathway involving two-pore channels (TPCs). youtube.com Analogues of NAADP, particularly those with substitutions on the nicotinic acid ring, have been synthesized to probe the structure-activity relationships (SAR) of the NAADP receptor system.

Agonist and Antagonist Potency Evaluation

The substitution at the 5-position of the nicotinic acid ring of NAADP has been a key area of investigation. In studies comparing the effects of these analogues in sea urchin eggs and the human mammary cancer cell line SKBR3, significant differences in potency and efficacy were observed, suggesting species- or tissue-specific variations in NAADP receptors. nih.gov

In sea urchin eggs, 5-substituted NAADP analogues were generally well-recognized by the receptor and acted as potent agonists, eliciting calcium release at low concentrations. nih.gov For instance, 5-methyl-NAADP was found to be nearly as potent as NAADP itself in this system. nih.gov

However, in the mammalian SKBR3 cells, these analogues were less effective. nih.gov While they could still induce calcium release in a concentration-dependent manner, they did so with reduced efficacy compared to the parent molecule, NAADP. nih.gov Notably, 5-methyl-NAADP was 100-fold less potent than NAADP in SKBR3 cells. nih.gov Other analogues, such as 5-amino-NAADP and 5-thiomethyl-NAADP, also showed a bell-shaped concentration-response curve but with significantly lower efficacy, achieving only a fraction of the maximal calcium release induced by NAADP. nih.gov

These findings indicate that while the 5-position of the nicotinic acid ring is tolerant to some substitutions, modifications at this site can significantly impact the agonist potency of NAADP analogues in mammalian systems. The negative charge at the 3'-position of the pyridine (B92270) ring is a critical determinant for binding affinity to the NAADP receptor. mdpi.com

Table 1: Relative Potency of 5-Substituted NAADP Analogues This table is interactive. You can sort and filter the data.

| Compound | Relative Potency in Sea Urchin Eggs (vs. NAADP) | Relative Potency in SKBR3 Cells (vs. NAADP) |

|---|---|---|

| NAADP | 1 | 1 |

| 5-Methyl-NAADP | ~1 | 0.01 |

| 5-Amino-NAADP | Not specified | Reduced efficacy (2-fold less than NAADP) |

| 5-Thiomethyl-NAADP | Not specified | Reduced efficacy (5-fold less than NAADP) |

Receptor Desensitization Mechanisms

A hallmark of the NAADP signaling system is the process of homologous desensitization. youtube.com This means that after stimulation with NAADP, the receptors become refractory to a subsequent challenge with NAADP, but the cell can still respond to other calcium-mobilizing messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR). youtube.commdpi.com This phenomenon provided the initial evidence that NAADP acts on a distinct calcium release channel. youtube.com

The mechanism of desensitization appears to differ between species. In sea urchin eggs, even subthreshold concentrations of NAADP can lead to complete inactivation of the NAADP-sensitive calcium release mechanism. youtube.comyoutube.com In contrast, in mammalian cells, full inactivation often requires high concentrations of NAADP. youtube.comyoutube.com The use of a high, desensitizing concentration of NAADP in the pipette solution has been shown to abolish Ca2+ responses to certain agonists in pancreatic acinar cells, effectively blocking the pathway. nih.gov

The bell-shaped dose-response curve observed for many NAADP analogues, including 5-substituted derivatives, is a manifestation of this complex regulation. nih.gov At low concentrations, the analogues act as agonists, triggering calcium release. However, as the concentration increases, they begin to exhibit inhibitory properties, leading to a decrease in the calcium signal. This suggests a dual role as partial agonists or antagonists at higher concentrations, contributing to the desensitization of the receptor.

Enzymatic Inhibition Studies

Analogues of nicotinic acid have also been evaluated for their ability to inhibit various enzymes, highlighting their potential as modulators of metabolic and signaling pathways.

Inhibition of Carbonic Anhydrase III (CAIII)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. wikipedia.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govresearchgate.net

Recent studies have shown that nicotinic acid derivatives can act as carbonic anhydrase inhibitors. Acipimox, a drug used for treating hyperlipidemia, has been identified as a low micromolar inhibitor of most human CA isoforms, including the muscle-specific CAIII. The inhibition mechanism involves the coordination of the carboxylate group of the nicotinic acid moiety to the zinc ion within the enzyme's active site. The inhibition constant (Ki) of Acipimox against hCA III was determined to be in the micromolar range. The inhibition of CAIII in skeletal muscle has been linked to an increased utilization of carbohydrates and can influence muscle fatigability. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Acipimox This table is interactive. You can sort and filter the data.

| hCA Isoform | Inhibition Constant (Kᵢ) (µM) |

|---|---|

| hCA I | 10.4 |

| hCA II | 6.7 |

| hCA III | 8.3 |

| hCA IV | 7.9 |

| hCA VA | 9.7 |

| hCA VB | 5.2 |

| hCA VI | 6.1 |

| hCA VII | 0.98 |

| hCA IX | 4.8 |

| hCA XII | 5.4 |

| hCA XIII | 35.4 |

| hCA XIV | 8.1 |

Inhibition of α-Amylase and α-Glucosidase

The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov A series of 5-amino-nicotinic acid derivatives have been synthesized and shown to be promising inhibitors of both enzymes. wikipedia.orgnih.gov

These compounds demonstrated significant inhibitory activities, with IC50 values in the microgram per milliliter range, comparable to the standard drug acarbose. wikipedia.orgnih.govacgpubs.org Structure-activity relationship studies indicated that the presence of halogen substituents (fluoro, chloro, bromo) at the para position of a phenyl ring attached to the core structure was beneficial for potent α-amylase inhibition. nih.gov Compounds with trifluoromethyl, methoxy, and nitro groups also showed notable inhibitory potential. nih.gov Molecular docking studies suggest these derivatives bind effectively to the active sites of the enzymes. nih.gov

Table 3: Inhibitory Activity (IC₅₀) of 5-Amino-Nicotinic Acid Derivatives Against α-Amylase and α-Glucosidase This table is interactive. You can sort and filter the data.

| Compound Derivative (Substituent) | α-Amylase IC₅₀ (µg/mL) nih.gov | α-Glucosidase IC₅₀ (µg/mL) nih.gov |

|---|---|---|

| 4-Fluoro | 12.17 ± 0.14 | 12.01 ± 0.09 |

| 4-Chloro | 12.72 ± 0.12 | 12.72 ± 0.12 |

| 4-Bromo | 12.79 ± 0.17 | 12.79 ± 0.17 |

| 4-Trifluoromethyl | 12.99 ± 0.09 | Not specified |

| 4-Methoxy | 13.11 ± 0.15 | Not specified |

| 4-Nitro | 13.68 ± 0.36 | Not specified |

| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |

Inhibition of CD38 NADase

CD38 is a multifunctional enzyme that plays a crucial role in calcium signaling by metabolizing NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). youtube.com It is also involved in the synthesis of NAADP. The NAD-glycohydrolase (NADase) activity of CD38 makes it a target for inhibitors that could modulate these signaling pathways.

Analogues of NAD+, where the nicotinamide (B372718) moiety is modified, have been developed as inhibitors of CD38. These modifications are critical as they interact with the enzyme's active site. While specific data on 5-butylnicotinic acid as a direct inhibitor is limited, the general principle is that modifications to the pyridine ring of the nicotinamide or nicotinic acid portion of NAD+ or its analogues can significantly affect binding and inhibitory activity. For example, nicotinamide itself is a non-competitive inhibitor of CD38. youtube.com The development of potent and specific CD38 inhibitors is an active area of research, with various NAD+ analogues showing inhibitory activities in the low micromolar to nanomolar range. These inhibitors are valuable tools for investigating the physiological functions of CD38.

Antioxidative Properties and Associated Mechanisms

Analogues of nicotinic acid have been investigated for their ability to counteract oxidative stress. Specifically, a series of 2-(1-adamantylthio)nicotinic acid analogues have demonstrated notable antioxidant activities. These compounds include 2-(1-adamantylthio)nicotinic acid, its corresponding amide, and a nitrile analogue.

The antioxidant potential of these compounds has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the superoxide (B77818) dismutase (SOD) activity assay. nih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical, while the SOD assay assesses the capacity to dismutate superoxide anions, a key reactive oxygen species (ROS).

Research findings indicate that all three thionicotinic acid analogues exhibit antioxidant properties. nih.gov Among the tested compounds, 2-(1-adamantylthio)nicotinic acid was identified as the most effective antioxidant in the DPPH radical scavenging assay. nih.gov

The mechanisms underlying these antioxidative effects appear to be influenced by the specific functional group on the pyridine ring. For scavenging DPPH radicals, an electron-donating group is considered beneficial. nih.gov Conversely, for SOD-like activity, which involves the reduction of the nitro-blue tetrazolium (NBT), an electron-withdrawing moiety on the analogue structure was found to be more crucial. nih.gov This is highlighted by the nitrile analogue, which possesses the highest dipole moment and demonstrated the greatest percentage of NBT photoreduction. nih.gov

Table 1: Antioxidant Activity of 2-(1-adamantylthio)nicotinic Acid Analogues

| Compound | Antioxidant Assay | Activity |

| 2-(1-adamantylthio)nicotinic acid | DPPH Scavenging | Most Potent |

| 2-(1-adamantylthio)nicotinamide | DPPH & SOD | Active |

| 2-(1-adamantylthio)nicotinonitrile | SOD Activity | Most Potent (% Inhibition) |

This table is generated based on data from scientific studies on thionicotinic acid analogues. nih.gov

Vasorelaxation Effects and Endothelium-Dependent Mechanisms

The vascular endothelium is a critical regulator of vascular tone, primarily through the release of vasoactive substances like nitric oxide (NO) and prostacyclin (PGI2). umich.edunih.gov Endothelial dysfunction, characterized by reduced vasorelaxation, is a key factor in the development of cardiovascular diseases. nih.gov

Studies on 2-(1-adamantylthio)nicotinic acid analogues have demonstrated their capacity to induce vasorelaxation in a dose-dependent manner. nih.gov The observed effects were found to be significantly dependent on the integrity of the endothelium. When the endothelial layer was removed from aortic ring preparations, the vasorelaxant effects of these compounds were completely lost. nih.gov

The primary mechanism behind this vasorelaxation involves the endothelium-dependent release of both nitric oxide (NO) and prostacyclin (PGI2). nih.gov This was confirmed through experiments using specific inhibitors. The presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of endothelial nitric oxide synthase (eNOS), partially reduced the vasorelaxation. nih.gov Similarly, indomethacin (B1671933), a cyclooxygenase (COX) inhibitor that blocks the synthesis of prostacyclin, also attenuated the relaxant effects. nih.gov When both L-NAME and indomethacin were used together, the vasorelaxant activity of the nicotinic acid analogues was synergistically inhibited, confirming the dual involvement of the NO and prostacyclin pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective therapeutic agents. researchgate.netnih.gov For the 2-(1-adamantylthio)nicotinic acid analogues, SAR analyses have provided insights into the structural requirements for both their antioxidant and vasorelaxant effects. nih.gov

For Vasorelaxant Activity: The nature of the substituent at the 3-position of the pyridine ring significantly impacts vasorelaxant potency. The study of the acid, amide, and nitrile analogues revealed a clear hierarchy of activity. 2-(1-adamantylthio)nicotinic acid was the most potent vasorelaxant, exhibiting an immediate effect with an ED₅₀ value in the nanomolar range. nih.gov This was followed by the amide, with the nitrile analogue showing the lowest vasorelaxant activity. nih.gov This suggests that the carboxylic acid group is the optimal functional group for this activity, likely due to a higher affinity for the target receptor compared to the amide or nitrile groups. nih.gov

For Antioxidative Properties: The SAR for antioxidant activity is more complex and depends on the specific mechanism being assessed.

DPPH Radical Scavenging: For this activity, which typically involves hydrogen or electron donation, the carboxylic acid form (2-(1-adamantylthio)nicotinic acid) was the most potent. This indicates that an electron-donating moiety is favorable for neutralizing DPPH radicals. nih.gov

Superoxide Dismutase (SOD) Activity: In contrast, for SOD-like activity, the 2-(1-adamantylthio)nicotinonitrile was the most effective. The nitrile group is electron-withdrawing, which appears to be a key feature for the catalytic dismutation of superoxide radicals in this assay system. nih.gov

These findings highlight a divergence in the structural requirements for different biological effects. While the carboxylic acid is optimal for vasorelaxation and DPPH scavenging, the nitrile group confers superior SOD-like activity.

Table 2: Structure-Activity Relationship Summary of 2-(1-adamantylthio)nicotinic Acid Analogues

| Compound (Analogue) | Key Structural Feature | Vasorelaxant Potency | Antioxidant Potency (DPPH) | Antioxidant Potency (SOD) |

| 2-(1-adamantylthio)nicotinic acid | Carboxylic Acid (-COOH) | Highest | Highest | Moderate |

| 2-(1-adamantylthio)nicotinamide | Amide (-CONH₂) | Intermediate | Intermediate | Intermediate |

| 2-(1-adamantylthio)nicotinonitrile | Nitrile (-CN) | Lowest | Lowest | Highest |

This table summarizes the structure-activity relationship findings from research on thionicotinic acid analogues. nih.gov

Metabolic Transformations and Pathways Involving Alkylnicotinic Acids

In vivo Metabolic Fate of Related Alkyl Chain Compounds

The metabolism of aromatic compounds bearing alkyl substituents is a well-documented process in xenobiotic biochemistry. The structural components of 5-butylnicotinic acid—the butyl group and the nicotinic acid moiety—are subject to distinct and well-characterized metabolic pathways.

The alkyl side chain of a molecule like 5-butylnicotinic acid is a primary site for oxidative metabolism. While specific data on the 5-butyl group is limited, the metabolic processing of alkyl groups attached to aromatic rings generally follows established oxidative routes. For alkyl chains, this often involves omega-oxidation followed by beta-oxidation.

Omega-oxidation (ω-oxidation) is an alternative pathway to the more common beta-oxidation and involves the oxidation of the carbon atom most distant from the principal functional group—in this case, the terminal methyl group of the butyl side chain. wikipedia.orgmicrobenotes.com This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The pathway proceeds in three main steps:

Hydroxylation : The terminal methyl (ω) carbon is hydroxylated to form a primary alcohol. This reaction is catalyzed by a cytochrome P450 monooxygenase, requiring molecular oxygen and NADPH. microbenotes.comyoutube.com

Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid : The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid derivative. wikipedia.org

Once the butyl group is oxidized to a 4-carboxypropyl side chain, it can undergo chain-shortening via beta-oxidation (β-oxidation). This process, which also metabolizes fatty acids, breaks down the acyl chain by removing two-carbon units in the form of acetyl-CoA. nih.govyoutube.com Peroxisomes, in particular, have been shown to be capable of shortening the acyl side-chains of xenobiotic compounds through beta-oxidation. nih.gov This sequential removal of C2 units would progressively shorten the side chain attached to the pyridine (B92270) ring. This is analogous to the observed oxidation of a methyl group on 3-methylpyridine (B133936) to form nicotinic acid. libretexts.org

The carboxylic acid group of the nicotinic acid core is subject to Phase II conjugation reactions, which serve to increase water solubility and facilitate excretion. The primary route of metabolism for nicotinic acid and other xenobiotic carboxylic acids is conjugation with an amino acid, principally glycine (B1666218) in humans. nih.govnih.gov

This process, known as glycine conjugation, occurs in the mitochondria and involves two key steps: nih.govuniroma1.it

Activation to Acyl-CoA : The carboxylic acid (e.g., nicotinic acid) is first activated to a high-energy thioester by ligation with coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA ligase and requires energy in the form of ATP. uniroma1.it

Conjugation with Glycine : The resulting acyl-CoA molecule is then conjugated to the amino group of glycine by the enzyme glycine N-acyltransferase (GLYAT). uniroma1.it This forms the final conjugate, in this case, nicotinuric acid, and releases free CoASH. nih.govuniroma1.it

Excretion of the glycine conjugate is a major metabolic fate for many ingested carboxylic acids. uniroma1.it In studies on nicotinic acid metabolism, nicotinuric acid is a well-documented catabolite found in urine. nih.govresearchgate.net

| Parent Compound | Metabolic Process | Key Enzymes | Resulting Metabolite |

| Benzoic Acid | Glycine Conjugation | Acyl-CoA Ligase, Glycine N-acyltransferase (GLYAT) | Hippuric Acid uniroma1.itnih.gov |

| Nicotinic Acid | Glycine Conjugation | Acyl-CoA Ligase, Glycine N-acyltransferase (GLYAT) | Nicotinuric Acid nih.gov |

This interactive table summarizes the glycine conjugation pathway for representative carboxylic acids.

Microbial Metabolism of Pyridine Carboxylic Acids

Microorganisms in soil and aquatic environments possess diverse enzymatic machinery capable of degrading pyridine and its derivatives, including pyridine carboxylic acids. mdpi.comnih.gov The biodegradation of these compounds is a critical environmental process for detoxifying and recycling nitrogen-containing heterocyclic pollutants. nih.govresearchgate.net

The initial step in the bacterial degradation of pyridine compounds often involves an oxidative attack on the heterocyclic ring, typically through hydroxylation or direct ring cleavage. mdpi.comasm.org For instance, the degradation of picolinic acid (pyridine-2-carboxylic acid) by Rhodococcus sp. PA18 is initiated by hydroxylation to form 6-hydroxypicolinic acid. mdpi.com

A complete degradation pathway for unsubstituted pyridine has been deciphered in Arthrobacter sp. strain 68b. nih.govasm.org This pathway, encoded by a plasmid-borne pyr gene cluster, does not begin with hydroxylation but with a direct oxidative cleavage of the pyridine ring between carbons 2 and 3. researchgate.netasm.org The key steps are:

Ring Cleavage : A two-component monooxygenase (PyrA/PyrE) cleaves the pyridine ring to form (Z)-N-(4-oxobut-1-enyl)formamide. nih.gov

Dehydrogenation : The product is then oxidized by a dehydrogenase (PyrB). nih.gov

Hydrolysis : An amidohydrolase (PyrC) hydrolyzes the resulting compound. nih.gov

Final Oxidation : Succinate (B1194679) semialdehyde dehydrogenase (PyrD) catalyzes the final step, yielding succinic acid, which can enter central metabolism (e.g., the TCA cycle). nih.govnih.gov

The presence and nature of substituents, such as alkyl groups or carboxylic acids, influence the rate and pathway of microbial degradation. acs.org Various bacterial strains have been identified that can utilize different pyridine derivatives as their sole source of carbon and nitrogen. nih.gov

| Microorganism | Degraded Pyridine Compound(s) | Metabolic Strategy |

| Arthrobacter sp. strain 68b | Pyridine | Direct oxidative ring cleavage nih.govasm.org |

| Rhodococcus sp. PA18 | Picolinic Acid | Hydroxylation mdpi.com |

| Bacillus sp. | Pyridine | Ring cleavage, accumulation of succinate semialdehyde nih.gov |

| Nocardia sp. Z1 | Pyridine | Ring cleavage, accumulation of glutarate semialdehyde nih.gov |

This interactive table highlights examples of microorganisms and their strategies for degrading pyridine compounds.

Intersections with Endogenous Metabolic Pathways (e.g., Mevalonate (B85504) Pathway relevance)

The mevalonate pathway is a fundamental anabolic pathway present in all higher eukaryotes and many bacteria, responsible for the production of isoprenoids. wikipedia.org Isoprenoids are a vast class of biomolecules that includes cholesterol, coenzyme Q10, and steroid hormones. wikipedia.org The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. wikipedia.orgnih.govwikipedia.org

A direct intersection between the metabolism of 5-butylnicotinic acid and the mevalonate pathway can be postulated through the catabolism of the butyl side chain. As described in section 6.1.1, the oxidation of the butyl group via omega- and subsequent beta-oxidation results in the production of acetyl-CoA. nih.gov

This metabolic link is significant because acetyl-CoA is the sole carbon feedstock for the mevalonate pathway. wikipedia.orgnih.gov Therefore, the breakdown of the xenobiotic's alkyl side chain can directly supply the precursor molecules required for the synthesis of endogenous isoprenoids. This represents a clear intersection where the catabolism of an external compound feeds into a core anabolic process of the cell. The availability of cytosolic acetyl-CoA, whether from glucose, citrate, or fatty acid oxidation, enables both fatty acid synthesis and mevalonate metabolism. nih.govresearchgate.net The catabolism of the butyl group from 5-butylnicotinic acid would contribute to this cytosolic pool of acetyl-CoA, thus becoming available for use by the mevalonate pathway.

Applications in Advanced Analytical Chemistry

Derivatization Reagents for Enhanced Biomolecule Analysis

Derivatization is a chemical modification process used to convert a compound into a product, or "derivative," that has properties better suited for a given analytical technique. sigmaaldrich.com This can lead to improved volatility, thermal stability, chromatographic separation, and detectability. sigmaaldrich.comresearch-solution.com In the context of biomolecule analysis, derivatization is crucial for compounds that exhibit poor ionization efficiency or are not easily retained on commonly used chromatography columns. mdpi.comnih.gov

A key derivative of 5-butylnicotinic acid is its N-hydroxysuccinimide (NHS) ester, systematically named N-hydroxysuccinimidyl 5-butylnicotinate and often abbreviated as C4-NA-NHS. NHS esters are a class of reagents widely used to react with primary and secondary amines, such as those found in amino acids and peptides, to form stable amide bonds. researchgate.netresearchgate.netnih.gov The formation of C4-NA-NHS involves a coupling reaction between the carboxylic acid group of 5-butylnicotinic acid and N-hydroxysuccinimide, typically facilitated by a carbodiimide. researchgate.net

The C4-NA-NHS reagent is part of a broader group of N-hydroxysuccinimide-activated N-alkylnicotinic acid esters (Cn-NA-NHS) that have been developed for biomolecule analysis. mdpi.com The "C4" designation specifically refers to the butyl group attached to the nicotinic acid core. This alkyl chain is a critical feature, as it increases the hydrophobicity of the resulting amino acid derivative. mdpi.com

C4-NA-NHS is particularly valuable in liquid chromatography-mass spectrometry (LC-MS/MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.gov While direct LC-MS/MS analysis of some biomolecules like amino acids is possible, it often suffers from poor chromatographic retention and insufficient detection sensitivity. researchgate.net

Derivatization with C4-NA-NHS addresses these challenges. The addition of the butylnicotinoyl group to an amino acid increases its hydrophobicity, which in turn enhances its retention on reversed-phase (RP) liquid chromatography columns, a standard component of many LC-MS/MS systems. mdpi.com This improved retention allows for better separation of individual amino acids from each other and from other components in a complex sample matrix. mdpi.com Furthermore, the nicotinic acid portion of the reagent provides a permanent positive charge, which significantly enhances the ionization efficiency of the derivative in positive electrospray ionization (ESI) mode, a common ionization source for LC-MS. mdpi.comnih.gov This leads to a stronger signal and, consequently, lower detection limits.

The use of C4-NA-NHS as a derivatizing agent brings several advantages for the LC-MS/MS analysis of amino acids. mdpi.com

Improved Chromatographic Properties: Derivatization improves the shape of the chromatographic peaks, making them more symmetrical, and allows for better retention and resolution, especially in reversed-phase liquid chromatography (RPLC). mdpi.com

Enhanced Ionization Efficiency: The chemical tag introduced by the reagent improves the response of the derivatized amino acids in the mass spectrometer, leading to greater sensitivity. mdpi.comnih.gov This is due to the enhanced hydrophobicity and the introduction of a readily ionizable group. mdpi.com

Increased Selectivity: In tandem mass spectrometry (MS/MS), a specific parent ion of the derivatized amino acid is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in complex biological samples. nih.gov The C4-NA-NHS tag imparts predictable fragmentation patterns, further enhancing the selectivity of the analysis. pubcompare.ai

The table below summarizes the benefits of using C4-NA-NHS for amino acid analysis.

| Feature | Before Derivatization | After Derivatization with C4-NA-NHS | Benefit for Analysis |

| Hydrophobicity | Low | High | Improved retention on reversed-phase columns mdpi.com |

| Ionization (ESI+) | Variable / Low | High / Permanent positive charge | Enhanced signal intensity and sensitivity mdpi.comnih.gov |

| Chromatography | Poor peak shape, poor retention | Symmetrical peaks, better resolution | Improved separation and quantification mdpi.com |

| MS/MS Fragmentation | Complex / Analyte-dependent | Predictable and characteristic | High selectivity and reliable identification pubcompare.ai |

Many amino acids are chiral, meaning they exist in two non-superimposable mirror-image forms called enantiomers (L- and D-forms). Distinguishing between these enantiomers is critical in many biological and pharmaceutical contexts. Chiral separation can be achieved by using chiral stationary phases (CSPs) in chromatography or by using chiral selectors in the mobile phase. nih.gov

Derivatization with an achiral reagent like C4-NA-NHS does not inherently separate enantiomers. However, the resulting derivatives can be separated on a chiral stationary phase. The derivatization step can improve the chromatographic behavior of the amino acids, making their subsequent chiral separation more efficient and reliable. The increased molecular rigidity and the introduction of specific interaction sites by the derivatization tag can enhance the enantioselective interactions with the chiral stationary phase, leading to better resolution of the L- and D-enantiomers. nih.govnih.gov

Quantitative Analysis of Amino Acids in Complex Matrices

A primary application of C4-NA-NHS derivatization is the accurate quantification of amino acids in complex biological matrices such as plasma, urine, and cell culture media. nih.govpubcompare.ai The enhanced sensitivity and selectivity afforded by the derivatization and subsequent LC-MS/MS analysis are essential for measuring the low concentrations of amino acids often found in these samples. mdpi.com

The analytical method typically involves adding a known amount of a stable isotope-labeled internal standard for each amino acid to the sample before derivatization. These internal standards behave identically to the target analytes during sample preparation and analysis but are distinguishable by the mass spectrometer due to their different mass. By comparing the signal response of the native amino acid derivative to that of its corresponding internal standard, precise and accurate quantification can be achieved. pubcompare.ai The robustness of this approach allows for the development of high-throughput methods for amino acid profiling.

Method Development for Specific Biomarkers

Beyond general amino acid profiling, derivatization strategies using reagents like C4-NA-NHS are integral to the development of targeted analytical methods for specific amino-containing biomarkers. researchgate.net Biomarkers are measurable indicators of a biological state or condition and are crucial in drug development and clinical diagnostics. nih.gov

The development and validation of a biomarker assay must be "fit-for-purpose," meaning the level of validation is tailored to the intended use of the data. nih.gov When an amino acid or a related amine-containing molecule is identified as a potential biomarker, a robust and reliable quantitative method is required. The use of C4-NA-NHS can be a key component of this method development. By enabling sensitive and selective detection, the reagent allows researchers to accurately measure changes in the biomarker's concentration in response to disease or treatment. researchgate.net The clear and predictable analytical advantages conferred by the derivatization reagent streamline the process of method validation according to regulatory guidelines. researchgate.net

Potential in Advanced Materials Science

Integration into Ionic Liquid Systems for Gas Capture Applications

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention for carbon capture technologies due to their negligible vapor pressure, high thermal stability, and tunable chemical and physical properties. youtube.com The ability to functionalize the cations or anions of ILs allows for the design of "task-specific" ionic liquids with enhanced affinity for certain gases, such as carbon dioxide (CO₂). nih.gov The incorporation of moieties like 5-butylnicotinic acid into the structure of an ionic liquid offers a pathway to creating such task-specific materials. While direct, extensive research on 5-butylnicotinic acid-based ionic liquids for gas capture is in its nascent stages, the principles derived from similar functionalized systems provide a strong indication of their potential.

One of the key advantages of using functionalized ILs is the potential for either physical or chemical absorption of CO₂. nih.gov The design of these ILs often involves creating specific interaction sites within their structure to enhance CO₂ solubility and selectivity. nih.gov Nicotinic acid, as a derivative of pyridine (B92270), presents a foundational structure that can be readily modified to form pyridinium-based ionic liquids. csic.es The introduction of a butyl group at the 5-position of the nicotinic acid ring can influence the physical properties of the resulting ionic liquid, such as its viscosity and thermal stability.

The interaction between ionic liquids and CO₂ can occur through two primary mechanisms: physical absorption (physisorption) and chemical absorption (chemisorption). In physisorption, CO₂ dissolves in the ionic liquid without the formation of new chemical bonds. The extent of this dissolution is influenced by factors such as free volume within the liquid and intermolecular forces. The presence of a butyl group, as in 5-butylnicotinic acid, can increase the free volume of the ionic liquid, which may enhance the physical solubility of CO₂.

Chemisorption involves a chemical reaction between the CO₂ molecule and the ionic liquid, typically leading to a higher capture capacity, especially at lower pressures. youtube.com In the context of ionic liquids derived from 5-butylnicotinic acid, the nitrogen atom in the pyridine ring and the carboxylate group are potential sites for interaction with CO₂. While the pyridine nitrogen is not as basic as the amines often used in CO₂ capture, its basicity can be tuned by the electronic effects of substituents on the ring.

Furthermore, the anion of the ionic liquid plays a crucial role in the CO₂ capture mechanism. For instance, acetate (B1210297) anions have been shown to enable better CO₂ capture capabilities in functionalized ionic liquids. nih.gov If 5-butylnicotinic acid were used as the anion, its carboxylate group could potentially interact with CO₂.

The interactions between CO₂ and ionic liquids can be studied using various analytical techniques, including spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as computational modeling. nih.gov These studies help to elucidate the nature of the interactions and the mechanism of CO₂ absorption. For many functionalized ionic liquids, it has been observed that the solubility of CO₂ increases with increasing pressure and decreases with increasing temperature, indicating attractive interactions between the IL and CO₂. youtube.com

Table 1: Comparison of CO₂ Absorption Mechanisms in Ionic Liquids

| Mechanism | Description | Key Interacting Moieties |

| Physisorption | Dissolution of CO₂ in the ionic liquid without chemical bond formation. Governed by intermolecular forces and free volume. | Alkyl chains, fluorinated groups. |

| Chemisorption | Formation of a chemical bond between CO₂ and the ionic liquid, often leading to the formation of carbamates or other adducts. | Amine groups, basic anions (e.g., acetate, imidazolate). nih.govnih.gov |

A key strategy in designing task-specific ionic liquids for CO₂ capture is the functionalization of the cation. A hypothetical cation derived from 5-butylnicotinic acid, such as 1-butyl-nicotinic acid butyl ester, provides a compelling example of this approach. In this cation, the nicotinic acid core is N-alkylated with a butyl group, and the carboxylic acid is esterified with another butyl group.

The synthesis of similar pyridinium-based ionic liquids has been reported, starting from nicotinic acid. For example, butyl nicotinate (B505614) can be synthesized from nicotinic acid and subsequently quaternized to form a pyridinium (B92312) cation. csic.es This demonstrates the feasibility of creating cations like 1-butyl-nicotinic acid butyl ester.

The role of such a functionalized cation in CO₂ capture would be multifaceted:

Interaction Sites: While the primary interaction with CO₂ is often designed to occur at the anion or a specific functional group, the cation can also participate in weaker interactions. The ester group in the 1-butyl-nicotinic acid butyl ester cation could potentially interact with CO₂ through dipole-dipole interactions.

Tuning Properties: By modifying the length of the alkyl chains (e.g., replacing butyl with hexyl or octyl), the properties of the ionic liquid can be systematically tuned to optimize CO₂ solubility and selectivity. csic.es

Table 2: Potential Roles of Functional Groups in a 1-butyl-nicotinic acid butyl ester Cation

| Functional Group | Potential Role in CO₂ Capture |

| N-butyl group | Influences physical properties (melting point, viscosity), contributes to free volume. |

| Butyl ester group | May participate in weak dipole-dipole interactions with CO₂, affects physical properties. |

| Pyridinium ring | Provides the core cationic structure, its electron density is influenced by substituents. |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The synthesis of nicotinic acid derivatives is a well-established field, yet the pursuit of novel, efficient, and environmentally benign synthetic routes remains a critical area of research. frontiersin.org Future investigations into the synthesis of 5-Butylnicotinic acid should focus on innovative methodologies that offer high yields, scalability, and reduced environmental impact.

Current synthetic strategies for producing 5-substituted nicotinic acids often involve multi-step processes. Future research could explore one-pot synthesis reactions or catalytic methods to streamline the production of 5-Butylnicotinic acid. For instance, cross-coupling reactions, such as Suzuki or Negishi coupling, could be optimized to introduce the butyl group at the 5-position of a pre-functionalized pyridine (B92270) ring with high selectivity and efficiency.

Furthermore, enzymatic and biocatalytic approaches represent a promising green alternative to traditional chemical synthesis. frontiersin.org The discovery and engineering of novel enzymes, such as nitrilases or carboxylases, could enable the direct and stereoselective synthesis of 5-Butylnicotinic acid from simple precursors under mild reaction conditions. frontiersin.org A comparative analysis of potential synthetic approaches highlights the advantages of these modern methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Cross-Coupling | High yield and selectivity, broad substrate scope. | Development of novel catalysts, optimization of reaction conditions. |

| One-Pot Synthesis | Reduced reaction time, cost-effectiveness, less waste generation. | Design of multi-component reactions, investigation of tandem catalytic systems. |

| Enzymatic/Biocatalytic | High specificity, mild reaction conditions, environmentally friendly. | Screening for novel enzymes, enzyme immobilization, and process optimization. frontiersin.org |

This table illustrates potential future research directions in the synthesis of 5-Butylnicotinic acid.

Deeper Mechanistic Insights into Biological Interactions

The biological effects of nicotinic acid are primarily mediated through its interaction with the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. nih.govchemistryjournal.net This interaction is crucial for its lipid-lowering and anti-inflammatory effects. nih.govresearchgate.net A key area of future research is to elucidate the specific interactions between 5-Butylnicotinic acid and GPR109A. The presence of the butyl group may alter the binding affinity and signaling outcomes compared to nicotinic acid.

Molecular docking and simulation studies can provide initial insights into the binding pose and affinity of 5-Butylnicotinic acid within the GPR109A binding pocket. These computational predictions should be validated through in vitro binding assays and functional studies to determine its potency as an agonist or antagonist. It is hypothesized that the lipophilic butyl chain could lead to enhanced interactions with hydrophobic residues in the receptor, potentially resulting in a more potent and selective GPR109A agonist. nih.gov

Furthermore, the anti-inflammatory potential of nicotinic acid derivatives extends beyond GPR109A activation. nih.govsigmaaldrich.com Future studies should investigate the effects of 5-Butylnicotinic acid on various inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of cytokine production. nih.govnih.gov Understanding these mechanisms could open up new therapeutic applications for inflammatory conditions.

| Biological Target | Potential Effect of 5-Butyl Group | Research Approach |

| GPR109A | Altered binding affinity and signaling. nih.gov | Molecular docking, in vitro binding assays, cell-based functional assays. |

| COX Enzymes | Enhanced inhibitory activity. nih.gov | In vitro enzyme inhibition assays, in vivo models of inflammation. |

| Cytokine Production | Modulation of pro- and anti-inflammatory cytokines. nih.gov | Cell-based assays (e.g., LPS-stimulated macrophages), in vivo studies. |

This table outlines potential biological investigations for 5-Butylnicotinic acid.

Development of Targeted Analytical Probes

To facilitate the study of 5-Butylnicotinic acid in biological systems and for potential diagnostic applications, the development of targeted analytical probes is essential. These probes can be used to visualize and quantify the compound in cells and tissues, providing valuable information about its uptake, distribution, and metabolism.

Future research should focus on the design and synthesis of fluorescently labeled or radiolabeled derivatives of 5-Butylnicotinic acid. These probes should retain the core structure necessary for biological activity while incorporating a reporter moiety that allows for sensitive detection. The development of such probes will require careful consideration of the linker chemistry to ensure that the reporter group does not interfere with the biological interactions of the parent molecule.

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will also be crucial for the sensitive and specific quantification of 5-Butylnicotinic acid and its metabolites in complex biological matrices. nih.govrsc.org The development and validation of robust analytical methods are prerequisites for pharmacokinetic and pharmacodynamic studies. europa.eu

Advanced Material Design Based on Nicotinic Acid Scaffolds

The pyridine carboxylic acid scaffold of nicotinic acid offers a versatile platform for the design of advanced materials with unique properties. The incorporation of 5-Butylnicotinic acid into polymers or metal-organic frameworks (MOFs) could lead to materials with tailored functionalities.

In polymer science, 5-Butylnicotinic acid can be used as a monomer or a functional additive. The butyl group can influence the polymer's solubility, thermal stability, and mechanical properties. For example, polymers incorporating this moiety could find applications in drug delivery systems, where the lipophilic nature of the butyl group might enhance encapsulation efficiency and control the release of hydrophobic drugs.

In the realm of MOFs, the carboxylate group of 5-Butylnicotinic acid can coordinate with metal ions to form porous crystalline structures. The butyl groups lining the pores could create a hydrophobic microenvironment, making these MOFs suitable for the selective adsorption and separation of organic molecules. Future research in this area will involve the synthesis and characterization of novel polymers and MOFs incorporating 5-Butylnicotinic acid and the evaluation of their performance in various applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Butylnicotinic acid with high purity, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves condensation reactions between nicotinic acid derivatives and butylating agents under controlled conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Catalyst optimization : Employ palladium or copper catalysts for cross-coupling reactions, as described in recent organometallic studies.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures to isolate the product.

- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structure using -/-NMR and high-resolution mass spectrometry (HRMS) .

- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) in the "Experimental" section, adhering to journal guidelines for procedural clarity .

Q. Which analytical techniques are most reliable for characterizing 5-Butylnicotinic acid in complex matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 260 nm) for quantification in biological samples.

- Spectroscopy : FTIR to confirm carboxylic acid and pyridine functional groups; -NMR for regiochemical validation of the butyl substituent.

- Mass spectrometry : LC-MS/MS in multiple reaction monitoring (MRM) mode for trace-level detection in pharmacokinetic studies .

Q. How should researchers assess the stability of 5-Butylnicotinic acid under varying pH and temperature conditions?

- Methodological Answer :

- Experimental design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C.

- Sampling : Collect aliquots at predefined intervals (0, 24, 48, 72 hours) and analyze via HPLC.

- Degradation kinetics : Apply first-order or Arrhenius models to calculate half-life and activation energy.

- Reporting : Include degradation curves and statistical confidence intervals in the "Results" section, avoiding redundancy with tabular data .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 5-Butylnicotinic acid be systematically resolved?

- Methodological Answer :

- Meta-analysis : Follow PRISMA guidelines to aggregate peer-reviewed studies, assess bias (e.g., via funnel plots), and perform subgroup analyses based on cell lines, dosages, or assay methodologies .

- Experimental replication : Design dose-response studies using standardized protocols (e.g., MTT assays in triplicate) and compare results with conflicting reports.

- Mechanistic validation : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .

Q. What strategies are effective for optimizing the enantioselective synthesis of 5-Butylnicotinic acid derivatives?

- Methodological Answer :

- Chiral catalysts : Screen chiral ligands (e.g., BINAP, salen complexes) in asymmetric hydrogenation or kinetic resolution reactions.

- Solvent effects : Test polar aprotic solvents (e.g., DMSO) to enhance enantiomeric excess (ee).

- Analytical rigor : Use chiral HPLC columns (e.g., Chiralpak AD-H) and circular dichroism (CD) spectroscopy to quantify ee.

- Data documentation : Provide raw chromatograms and crystallographic data (if applicable) in supplementary files .

Q. How can computational modeling improve the prediction of 5-Butylnicotinic acid’s pharmacokinetic properties?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate binding affinities with target proteins (e.g., COX-2) using AMBER or GROMACS.

- ADME prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions.

- Validation : Compare in silico results with in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies .

Experimental Design & Safety

Q. What safety protocols are critical when handling 5-Butylnicotinic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for powder handling .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste per local regulations.

- Documentation : Include hazard mitigation steps in the "Materials and Methods" section to comply with safety reporting standards .

Data Presentation & Reproducibility

Q. How should researchers present conflicting spectral data for 5-Butylnicotinic acid in publications?

- Methodological Answer :

- Transparency : Provide raw NMR/HPLC files in supplementary materials and annotate unexpected peaks (e.g., solvent artifacts).

- Comparative analysis : Tabulate chemical shifts from multiple studies and discuss potential causes (e.g., solvent polarity, temperature).

- Peer review : Invite third-party validation via open-access platforms like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.